
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within its ring structure
Vorbereitungsmethoden
The synthesis of 1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of diphenylphosphine with methyl isocyanide in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired azaphosphole ring .
Analyse Chemischer Reaktionen
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the azaphosphole to its corresponding phosphine using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism by which 1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing catalytic activity and altering biochemical pathways. Its ability to undergo various chemical reactions also allows it to modify the structure and function of target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole can be compared to other azaphosphole derivatives and phosphorus-containing heterocycles. Similar compounds include:
1-Phenyl-2,5-diphenyl-1H-1,3-azaphosphole: Differing by the substitution pattern on the phosphorus atom.
1-Methyl-2,5-diphenyl-1H-1,3-azaphospholine: A related compound with a different ring structure.
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphorine: Another phosphorus-containing heterocycle with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
118806-68-1 |
|---|---|
Molekularformel |
C16H14NP |
Molekulargewicht |
251.26 g/mol |
IUPAC-Name |
1-methyl-2,5-diphenyl-1,3-azaphosphole |
InChI |
InChI=1S/C16H14NP/c1-17-15(13-8-4-2-5-9-13)12-18-16(17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
OVZGPUNMAKSDCN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CP=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



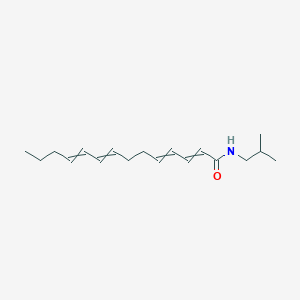
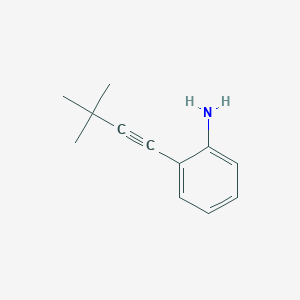
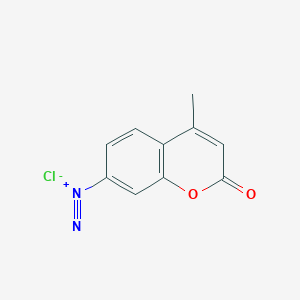
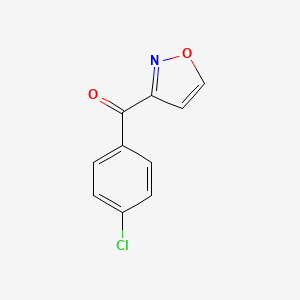
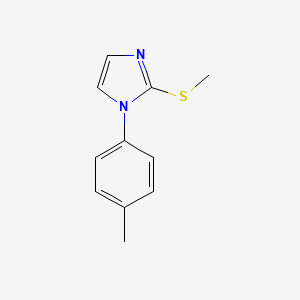

![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)

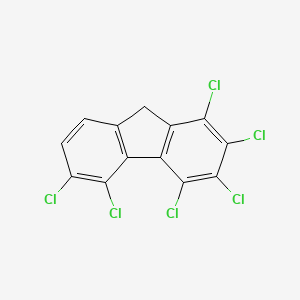
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
